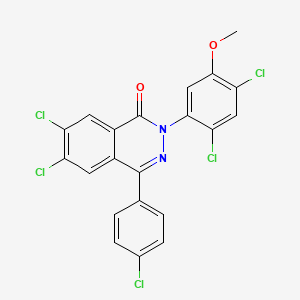

6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone

Description

Propriétés

IUPAC Name |

6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl5N2O2/c1-30-19-9-18(16(25)8-17(19)26)28-21(29)13-7-15(24)14(23)6-12(13)20(27-28)10-2-4-11(22)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIBJKQOEVWLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6,7-Dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by multiple chlorine substituents and a phthalazinone core, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is with a molecular weight of approximately 544.6418 g/mol. The presence of multiple chlorine atoms and a methoxy group contributes to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of phthalazinone derivatives. For instance, compounds similar to 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study: Inhibition of BRAF(V600E)

A study investigated the effects of similar pyrazole derivatives on BRAF(V600E) mutant melanoma cells. These compounds demonstrated significant cytotoxicity and were effective in inhibiting cell proliferation, suggesting that 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone may share these properties due to structural similarities .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. Research indicates that similar phthalazinones can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of phthalazinone derivatives suggest effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Research Findings Summary

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone. The compound has shown efficacy in inhibiting the growth of various cancer cell lines by targeting key pathways involved in tumor proliferation:

- Mechanism of Action : The compound appears to interfere with vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis and growth .

- Case Study : A study demonstrated that derivatives of phthalazine significantly inhibited cell proliferation in breast cancer cell lines, suggesting a promising avenue for further research into their use as anticancer agents .

Neuropharmacological Applications

Phthalazine derivatives have also been investigated for their neuroprotective properties. Specifically, they have been studied for their potential role as non-competitive antagonists at AMPA receptors:

- Anticonvulsant Properties : Research indicates that these compounds may exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders .

- Case Study : In vitro studies showed that phthalazine derivatives could modulate neurotransmitter release and protect neurons from excitotoxicity, which is a common pathway in neurodegenerative diseases .

Diabetes Complications

Another promising application of 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is its potential as an aldose reductase inhibitor:

- Role in Diabetes : Aldose reductase is implicated in the development of diabetic complications such as neuropathy and retinopathy. Inhibiting this enzyme could mitigate these effects .

- Research Findings : Experimental data suggest that phthalazine derivatives can effectively inhibit aldose reductase activity, thereby reducing sorbitol accumulation in cells exposed to high glucose levels .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of VEGF signaling | Significant inhibition of cancer cell growth |

| Neuropharmacology | Non-competitive antagonism at AMPA receptors | Potential anticonvulsant effects |

| Diabetes Complications | Inhibition of aldose reductase | Reduction in sorbitol accumulation |

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The target compound is part of a broader class of halogenated phthalazinones. Key structural analogs include:

Key Observations :

- Halogen vs. Methoxy/Trifluoromethoxy Groups : The target compound’s 2,4-dichloro-5-methoxyphenyl group contrasts with the trifluoromethoxy substituent in the analog from . The CF₃O group is more electron-withdrawing than OCH₃, which may reduce nucleophilic aromatic substitution reactivity but enhance metabolic stability.

- Formyl vs. Chloro Groups: The formyl-substituted phthalazinone in exhibits distinct reactivity (e.g., participation in condensation reactions) compared to the target compound’s inert chloro substituents.

- Synthetic Flexibility: Derivatives with methoxy or amino groups (e.g., from ) undergo nucleophilic substitutions or cyclizations, whereas the target compound’s dichloro groups may favor elimination or coupling reactions.

Physicochemical Properties

- Lipophilicity : The target compound’s four chlorine atoms and methoxy group likely increase its logP compared to less-halogenated analogs (e.g., the formyl derivative in ). This property could enhance membrane permeability but reduce aqueous solubility.

- Spectroscopic Features : IR and NMR data for related compounds (e.g., ) indicate characteristic absorptions for carbonyl (1704 cm⁻¹) and aromatic C-Cl (845 cm⁻¹) groups, which would differ slightly in the target compound due to substituent positioning.

Q & A

Q. What is a reliable method for synthesizing 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone?

Methodological Answer: A validated synthesis involves reacting a precursor phthalazinone derivative (0.01 mol) with phosphorus pentachloride (0.01 mol) in phosphorus oxychloride (5 mL) under heating on a steam bath for 2 hours. The product is quenched in ice-water, filtered, washed with cold water, dried, and recrystallized from ethanol to yield gray crystals. Control reaction parameters (molar ratios, heating duration) are critical for reproducibility .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Phosphorus oxychloride | Ensures chlorination |

| Temperature | 100°C (steam bath) | Completes reaction |

| Recrystallization | Ethanol | Improves purity |

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Compare chemical shifts (e.g., aromatic protons, methoxy groups) with literature data.

- HPLC : Assess purity (>98%) using a C18 column and methanol/water mobile phase.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 517.8) .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be resolved?

Methodological Answer: Discrepancies may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies:

Q. How to design experiments to evaluate potential biological activity?

Methodological Answer: Prioritize assays based on structural analogs (e.g., benzodiazepine derivatives):

Q. What strategies improve reaction yields in large-scale syntheses?

Methodological Answer:

- Solvent Optimization : Replace ethanol with PEG-400 for better solubility and eco-friendliness .

- Catalytic Additives : Test Lewis acids (e.g., ZnCl2) to accelerate chlorination.

- Stepwise Quenching : Gradually add reaction mixture to ice-water to avoid premature precipitation .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity reports from different labs?

Methodological Answer: Discrepancies often stem from:

- Column Variability : Use standardized columns (e.g., Agilent ZORBAX SB-C18).

- Detection Wavelength : Ensure UV detection at λ = 254 nm (optimal for aromatic systems).

- Sample Preparation : Filter samples (0.45 µm) to remove particulates. Cross-validate with NMR integration .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying pH conditions?

Methodological Answer: Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.